8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by the presence of fluorobenzyl and methylbenzyl groups attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Fluorobenzyl and Methylbenzyl Groups: The fluorobenzyl and methylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to achieve high yields.
Final Assembly: The final step involves the coupling of the substituted purine core with the fluorobenzyl and methylbenzyl groups under controlled conditions, typically using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-chlorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-bromobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(4-methylbenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of the fluorobenzyl group in 8-[(4-fluorobenzyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H22FN5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methylamino]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22FN5O2/c1-14-5-4-6-16(11-14)13-28-18-19(26(2)22(30)27(3)20(18)29)25-21(28)24-12-15-7-9-17(23)10-8-15/h4-11H,12-13H2,1-3H3,(H,24,25) |
InChI Key |
XREDLIFLVGVSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=C(C=C4)F)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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